molecular formula C25H33N3O3 B4071578 4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

Cat. No.: B4071578
M. Wt: 423.5 g/mol
InChI Key: VRBZHVXOTNDLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes a diethylamino group, a morpholine ring, and a hexahydroquinoline core

Preparation Methods

The synthesis of 4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Diethylamino Group: This step involves the alkylation of the phenyl ring with diethylamine, often using a halogenated precursor and a base.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

    Final Coupling and Cyclization: The final step involves coupling the intermediate products and cyclizing the structure to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Hydrolysis: The amide bond in the morpholine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

    Biological Research: It is investigated for its biological activity, including its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar compounds to 4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE include:

    4-(DIMETHYLAMINO)BENZOPHENONE: This compound shares the diethylamino group but lacks the hexahydroquinoline core.

    4-(DIETHYLAMINO)PHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)QUINOLINE: Similar structure but without the hexahydroquinoline core.

    4-(DIETHYLAMINO)PHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)NAPHTHALENE: Similar structure but with a naphthalene core instead of hexahydroquinoline.

The uniqueness of this compound lies in its combination of functional groups and the hexahydroquinoline core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(diethylamino)phenyl]-2-methyl-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-4-27(5-2)19-11-9-18(10-12-19)23-22(25(30)28-13-15-31-16-14-28)17(3)26-20-7-6-8-21(29)24(20)23/h9-12,23,26H,4-8,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBZHVXOTNDLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 2
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4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 3
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4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 4
Reactant of Route 4
4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 5
4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 6
Reactant of Route 6
4-[4-(DIETHYLAMINO)PHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

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